REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:15][CH3:16])[CH2:4][C:5]1[C:6]([C:13]#[N:14])=[N:7][CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1.O.C(=O)([O-])[O-:19].[Na+].[Na+].OO>CC(C)=O>[CH3:16][O:15][CH:3]([O:2][CH3:1])[CH2:4][C:5]1[C:6]([C:13]([NH2:14])=[O:19])=[N:7][CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
8.55 g
|
Type
|
reactant
|
Smiles
|
COC(CC=1C(=NC=C(C1)OC)C#N)OC
|
Name
|
|
Quantity
|
480 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
|
154 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
138 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The tan mixture was stirred vigorously at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed uncle reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the aqueous residue was extracted with DCM (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC=1C(=NC=C(C1)OC)C(=O)N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 34.1 mmol | |
AMOUNT: MASS | 8.2 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |